molecular formula C15H13N5O2 B11472903 N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide

N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide

Cat. No.: B11472903
M. Wt: 295.30 g/mol
InChI Key: BGEBUQXIWJYNKD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable nitrile.

    Coupling with the Methoxyphenyl Group: The final step involves coupling the triazole-pyridine intermediate with a methoxyphenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carboxyl derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide: A similar compound with a different triazole ring position.

    N-(2-methoxyphenyl)-6-(4H-1,2,3-triazol-4-yl)pyridine-3-carboxamide: A compound with a different triazole ring structure.

    N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide: A compound with a different carboxamide position.

Uniqueness

N-(2-methoxyphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-(2-methoxyphenyl)-6-(1,2,4-triazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)19-15(21)11-6-7-14(16-8-11)20-9-17-18-10-20/h2-10H,1H3,(H,19,21)

InChI Key

BGEBUQXIWJYNKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NN=C3

Origin of Product

United States

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